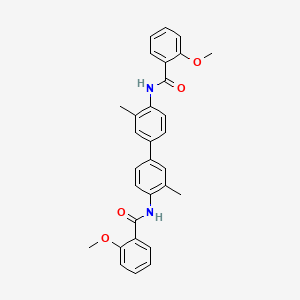

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2-methoxybenzamide)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, such as the preparation of N-3-hydroxyphenyl-4-methoxybenzamide via the acylation of 3-aminophenol with 4-methoxybenzoylchloride in THF (Karabulut et al., 2014). Similar methodologies could be adapted for the synthesis of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2-methoxybenzamide), focusing on the selection of appropriate starting materials and reaction conditions to achieve the desired bis(amide) structure.

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized by techniques such as single crystal X-ray diffraction and DFT calculations, which provide insights into the bond lengths, bond angles, dihedral angles, and the overall conformation of the molecule. The influence of intermolecular interactions on the molecular geometry has been evaluated, showing that crystal packing and dimerization can affect dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research efforts have been focused on synthesizing and characterizing novel compounds with potential applications in various fields, including medical and material sciences. For instance, studies have shown the synthesis of new Schiff bases with applications as anti-cancer drugs due to their high inhibition activities on breast cancer cells type MCF-7 (Grafa & Ali, 2022). Another study emphasized the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide, illustrating the importance of such interactions in determining the physical properties of compounds (Karabulut et al., 2014).

Antioxidant and Anticancer Activities

The exploration of chemical compounds for therapeutic uses includes investigating their antioxidant and anticancer potentials. A comprehensive study demonstrated the preparation and evaluation of N-arylbenzamides for their antioxidative properties, revealing some compounds exhibit improved antioxidative properties relative to reference molecules. This indicates potential for further optimization in medical applications (Perin et al., 2018).

Photophysical and Electronic Properties

Investigations into the optoelectronic and charge transport properties of certain compounds reveal their suitability for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For example, research on Pechmann dyes indicated their potential as efficient materials for OLEDs due to favorable charge transfer characteristics (Wazzan & Irfan, 2019).

Materials Science and Engineering

The field of materials science benefits from the synthesis of novel compounds that can be used in various applications, including photoluminescent materials and corrosion inhibitors. Studies have synthesized compounds that show high photoluminescence, offering insights into their application in developing new materials with desired luminescent properties (Loewe & Weder, 2002).

Eigenschaften

IUPAC Name |

2-methoxy-N-[4-[4-[(2-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O4/c1-19-17-21(13-15-25(19)31-29(33)23-9-5-7-11-27(23)35-3)22-14-16-26(20(2)18-22)32-30(34)24-10-6-8-12-28(24)36-4/h5-18H,1-4H3,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELQDBZPSABEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC)C)NC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2-methoxybenzamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)

![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)

![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)

![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)

![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)